Hazaleamide
Overview
Description
Hazaleamide is a polyunsaturated fatty acid amide, belonging to the alkamide class of compounds These compounds are known for their diverse biological activities and are often derived from natural sources such as plants
Preparation Methods
Synthetic Routes and Reaction Conditions: Hazaleamide can be synthesized through several methods, including the reaction of acyl chlorides with amines. One common approach involves the use of acid chlorides and amines under controlled conditions to form the amide bond. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced organic synthesis techniques. These methods may include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond under milder conditions .
Chemical Reactions Analysis
Types of Reactions: Hazaleamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction of this compound typically yields amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminium hydride (LiAlH₄) is often employed for the reduction of this compound to amines.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Corresponding oxides.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Hazaleamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of pain and inflammation.
Industry: Utilized in the development of new materials and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of Hazaleamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain receptors and enzymes, leading to its observed biological effects. For instance, this compound has been shown to interact with cannabinoid receptors, which play a role in pain modulation and inflammation .
Comparison with Similar Compounds
Hazaleamide is structurally related to other alkamides such as sanshools and bungeanools. These compounds share similar biological activities but differ in their chemical structures and specific effects. For example:
Sanshools: Known for their tingling and numbing effects, commonly found in Sichuan pepper.
Bungeanools: Structurally related to sanshools but with distinct biological activities.
This compound stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
(2E,4E,8Z,11Z)-N-(2-methylpropyl)tetradeca-2,4,8,11-tetraenamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17(2)3/h5-6,8-9,12-15,17H,4,7,10-11,16H2,1-3H3,(H,19,20)/b6-5-,9-8-,13-12+,15-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRGJIVWBMOBIT-GTDPEVRFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCCC=CC=CC(=O)NCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\CC/C=C/C=C/C(=O)NCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81427-15-8 | |
Record name | Hazaleamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081427158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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